Bis-PEG5-tiol

Descripción general

Descripción

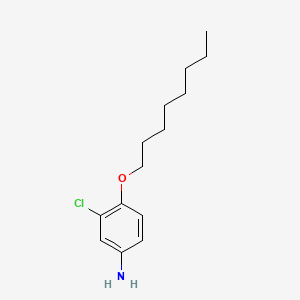

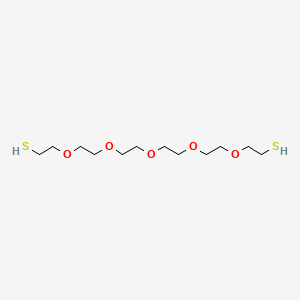

Bis-PEG5-thiol is a PEG derivative containing two thiol groups. The thiol groups react with maleimide, OPSS, vinylsulfone and transition metal surfaces including gold, silver, etc. The hydrophilic PEG spacer increases solubility in aqueous media.

Aplicaciones Científicas De Investigación

Peguilación de Proteínas

Bis-PEG5-tiol es un tipo de derivado de Polietilenglicol (PEG) . La peguilación, el proceso de unir covalentemente moléculas de PEG a otra molécula, como un fármaco o una proteína terapéutica, puede mejorar significativamente la eficiencia y seguridad de muchos agentes terapéuticos . Este proceso puede aumentar la solubilidad y la estabilidad, y disminuir la inmunogenicidad, lo que extiende la vida media de las moléculas, permitiéndoles realizar su función de manera más efectiva .

Administración de Fármacos

La naturaleza hidrofílica del PEG lo convierte en un candidato adecuado para aplicaciones de administración de fármacos . This compound se puede utilizar para modificar las superficies de los sistemas de administración de fármacos para mejorar su solubilidad en agua, lo que puede mejorar la biodisponibilidad de los fármacos .

Aplicaciones de Entrecruzamiento

This compound es un entrecruzador homobifuncional que contiene ésteres de N-hidroxisuccinimida (NHS) en ambos extremos . Estos ésteres de NHS son reactivos con los grupos amino (aminas primarias), lo que los hace útiles para estudios tridimensionales de baja resolución de la estructura de las proteínas y el análisis de la interacción de las proteínas .

Modificación de Superficies

La unión de PEG a las superficies puede disminuir la agregación de proteínas y aumentar la solubilidad . Por lo tanto, this compound se puede utilizar para la modificación de superficies para prevenir la adsorción no específica de proteínas, la adhesión celular y para resistir la respuesta inmune del cuerpo .

Bioconjugación

La bioconjugación es el proceso de unir dos biomoléculas. This compound se puede utilizar en la bioconjugación para unir dos moléculas sin causar impedimento estérico . Esto es particularmente útil en la creación de conjugados anticuerpo-fármaco u otros biofarmacéuticos .

Investigación Proteómica

This compound se utiliza en la investigación proteómica, donde puede ayudar en el estudio de las proteínas y sus funciones . Se puede utilizar para modificar proteínas para comprender mejor su estructura, función e interacciones .

Mecanismo De Acción

Target of Action

Bis-PEG5-thiol, also known as 3,6,9,12,15-Pentaoxaheptadecane-1,17-dithiol, is a polyethylene glycol (PEG) crosslinker that contains two thiol groups . The primary targets of this compound are molecules with vinylsulfone, maleimide groups, and surfaces made of transition metals, such as silver and gold .

Mode of Action

The thiol groups in Bis-PEG5-thiol can readily establish covalent bonds with its targets . The compound is a homobifunctional crosslinker containing N-hydroxysuccinimide (NHS) esters . NHS esters react with primary amines (—NH2 groups) at pH 7-9, forming stable amide bonds . This reaction allows the compound to crosslink proteins or peptides by flexible PEG spacer arms .

Pharmacokinetics

As a pegylated compound, it is expected to have improved solubility and stability compared to non-pegylated compounds . PEGylation can also reduce immunogenicity and increase the compound’s half-life in the body .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Bis-PEG5-thiol. For example, the pH of the environment can affect the reactivity of NHS esters, with optimal reactivity observed at pH 7-9 . Additionally, the presence of other reactive groups can compete with the compound’s targets, potentially affecting its efficacy.

Análisis Bioquímico

Biochemical Properties

Bis-PEG5-thiol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The N-hydroxysuccinimide ester (NHS) groups at either end of the Bis-PEG5-thiol spacer react specifically and efficiently with lysine and N-terminal amino groups at pH 7-9 to form stable amide bonds .

Cellular Effects

Bis-PEG5-thiol has profound effects on various types of cells and cellular processes. It influences cell function by decreasing aggregation and increasing solubility of proteins and other biomolecules . This can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of Bis-PEG5-thiol involves its interaction with biomolecules at the molecular level. The NHS ester groups at either end of the Bis-PEG5-thiol spacer react specifically and efficiently with lysine and N-terminal amino groups at pH 7-9, forming stable amide bonds . This can lead to changes in gene expression, enzyme inhibition or activation.

Temporal Effects in Laboratory Settings

Over time in laboratory settings, the effects of Bis-PEG5-thiol can change. It is known for its stability and does not degrade easily . Long-term effects on cellular function observed in in vitro or in vivo studies include increased stability, reduced tendency toward aggregation, and reduced immunogenicity .

Transport and Distribution

Bis-PEG5-thiol is transported and distributed within cells and tissues. It is water-soluble and membrane-impermeable, allowing for cell surface labeling . It interacts with transporters or binding proteins, and its localization or accumulation can be influenced by these interactions .

Propiedades

IUPAC Name |

2-[2-[2-[2-[2-(2-sulfanylethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethanethiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H26O5S2/c18-11-9-16-7-5-14-3-1-13-2-4-15-6-8-17-10-12-19/h18-19H,1-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMHSDYYORJTHAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCOCCS)OCCOCCOCCS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H26O5S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70520301 | |

| Record name | 3,6,9,12,15-Pentaoxaheptadecane-1,17-dithiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70520301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89141-22-0 | |

| Record name | 3,6,9,12,15-Pentaoxaheptadecane-1,17-dithiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70520301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hexa(ethylene glycol) Dithiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.